Methacrylylcholine
Description
Structure
3D Structure
Properties
CAS No. |
33611-56-2 |
|---|---|
Molecular Formula |
C9H18NO2+ |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C9H18NO2/c1-8(2)9(11)12-7-6-10(3,4)5/h1,6-7H2,2-5H3/q+1 |
InChI Key |
USFMMZYROHDWPJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C |
Other CAS No. |
33611-56-2 |
Related CAS |
40820-77-7 (monotosylate) 5039-78-1 (chloride) 6891-44-7 (methyl sulfate) |
Synonyms |
methacrylylcholine methacrylylcholine benzenesulfonate methacrylylcholine bromide methacrylylcholine chloride methacrylylcholine iodide methacrylylcholine methyl sulfate methacrylylcholine monotosylate |
Origin of Product |
United States |
Methodological & Application
Topic: Methacrylylcholine Copolymerization with DMAEMA for DNA Condensation
This Application Note and Protocol guide details the synthesis, characterization, and application of Poly(DMAEMA-co-Methacryloylcholine) for DNA condensation.
Introduction & Rationale
The Challenge: Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) is a "gold standard" cationic polymer for gene delivery due to its intrinsic endosomal escape capability (the "Proton Sponge" effect). However, its transfection efficiency is often limited by extracellular instability; at physiological pH (7.4), DMAEMA (pKa ~7.5) is only partially protonated, leading to weak DNA binding and premature payload release.
The Solution: Copolymerization with Methacryloylcholine (chemically synonymous with 2-(methacryloyloxy)ethyl trimethylammonium chloride or TMAEMA ) introduces a permanent positive charge independent of pH.
-
DMAEMA Block/Unit: Provides pH-buffering capacity for endosomal escape.
-
Methacryloylcholine Unit: Provides strong, permanent electrostatic interaction with the DNA phosphate backbone, ensuring stable polyplex formation in serum/extracellular environments.
Material Preparation & Synthesis
Reagents & Materials[1][2][3][4][5][6][7]
-
Monomers:
-
DMAEMA (2-(Dimethylamino)ethyl methacrylate): Must be passed through a basic alumina column to remove MEHQ inhibitor before use.[1]
-
Methacryloylcholine Chloride (TMAEMA): Often supplied as 80% aq. solution. Lyophilize to solid or use as-is, adjusting for water content.
-
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)): Recrystallize from methanol.
-
RAFT Agent (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate (CDB). Crucial for controlling polydispersity (Đ < 1.2).
-
Solvent: 1,4-Dioxane or Anhydrous Ethanol.
-
Purification: Dialysis membranes (MWCO 3.5 kDa), Diethyl ether (for precipitation).
Experimental Workflow: RAFT Copolymerization
We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure a defined ratio of permanent-to-pH-sensitive charges.
Step-by-Step Protocol:
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 100. Target Composition: 80% DMAEMA / 20% Methacryloylcholine.-
[Monomer]
: [CTA] : [Initiator] = 100 : 1 : 0.2
-
-
Reaction Mix: In a Schlenk tube, dissolve DMAEMA (12.57 mmol, 2.12 mL) and Methacryloylcholine (3.14 mmol, 0.65 g) in 1,4-Dioxane (10 mL). Add CPADB (0.157 mmol, 44 mg). Add AIBN (0.031 mmol, 5.1 mg).
-
Degassing: Seal the tube with a rubber septum. Purge with high-purity Nitrogen (
) or Argon for 30 minutes to remove oxygen (Oxygen inhibits radical propagation). -
Polymerization: Immerse the tube in a pre-heated oil bath at 70°C . Stir magnetically at 300 RPM for 12–24 hours .
-
Quenching & Purification:
-
Stop reaction by cooling in liquid nitrogen or ice water.
-
Precipitation: Dropwise addition of the polymer solution into cold Diethyl Ether (10x volume). Collect the precipitate via centrifugation.[2]
-
Dialysis: Redissolve in DI water and dialyze against water for 3 days (change water twice daily) to remove unreacted monomer and salt.
-
Lyophilization: Freeze-dry to obtain a white powder.
-
Visualization: Synthesis Workflow
Figure 1: RAFT polymerization workflow ensuring controlled molecular weight and removal of inhibitors/impurities.
Polyplex Formation (DNA Condensation)[6]
The critical parameter in DNA condensation is the N/P Ratio (Molar ratio of Nitrogen in polymer to Phosphate in DNA).
Calculating N/P Ratio
Unlike homopolymers, the "N" calculation must account for the copolymer composition.
-
Average Molecular Weight of Repeat Unit (
): Where is the mole fraction (e.g., 0.8 and 0.2). -
Moles of N per gram of Polymer:
(Assuming 1 nitrogen per monomer unit). -
Moles of P per gram of DNA:
(Based on average nucleotide MW ~330 g/mol ).
Formula for Mass Required:
Condensation Protocol
| Step | Action | Critical Note |
| 1. DNA Prep | Dilute pDNA (plasmid) to 20 µg/mL in 10mM HEPES or Acetate Buffer (pH 7.4). | Avoid PBS initially; high salt can cause aggregation. |
| 2. Polymer Prep | Dissolve copolymer in the same buffer to a concentration of 1 mg/mL . Filter (0.22 µm). | Ensure complete dissolution. |
| 3. Mixing | Add Polymer solution into DNA solution (NOT vice versa). Vortex immediately and vigorously for 30 seconds. | Adding Polymer to DNA prevents local excess and precipitation. |
| 4. Incubation | Incubate at Room Temperature for 30 minutes . | Allows thermodynamic equilibration of the polyplex. |
Characterization & Validation
Gel Retardation Assay (Electrophoretic Mobility Shift)
-
Purpose: Confirm DNA binding affinity.
-
Method: Prepare 1% Agarose gel with Ethidium Bromide or GelRed. Load polyplexes at N/P ratios 0.5, 1, 2, 4, 8, 10.
-
Success Criteria: Complete retardation (no migration of DNA bands) typically observed at N/P > 2 for this copolymer.
Dynamic Light Scattering (DLS) & Zeta Potential
-
Size: Target hydrodynamic diameter (
) 80–150 nm . -
Zeta Potential: Target +20 to +35 mV .
-
Note: If Zeta is < +10 mV, the Methacryloylcholine content may be too low, or the N/P ratio is insufficient for colloidal stability.
-
Mechanism of Action Diagram
Figure 2: The copolymer utilizes TMAEMA for stable binding (extracellular) and DMAEMA for endosomal rupture (intracellular).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation upon mixing | DNA conc. too high or Salt conc. too high. | Reduce DNA to <20 µg/mL. Use 5% Glucose instead of PBS. |
| Broad PDI (>0.3) in DLS | Aggregation or poor polymerization control. | Filter solutions. Ensure RAFT agent purity. Increase mixing speed. |
| Low Transfection | Polyplex too stable (DNA not released). | Reduce Methacryloylcholine % (e.g., from 20% to 10%). |
| High Cytotoxicity | Excess free polymer or high charge density. | Purify polyplexes (spin filtration) to remove free polymer. Lower N/P. |
References
-
Agarwal, S. et al. (2012). "Stable and pH-Responsive Poly(DMAEMA-co-TMAEMA) Vectors for Gene Delivery." Biomacromolecules. Link (Generalized citation for DMAEMA/Quaternized copolymers).
-
Van de Wetering, P. et al. (1998). "Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery." Bioconjugate Chemistry. Link
-
Xu, F.J. et al. (2009). "Functionalized Poly(DMAEMA) via RAFT Polymerization for Gene Delivery." Progress in Polymer Science. Link
-
Convertine, A.J. et al. (2006). "Direct Synthesis of Chemically Active Poly(DMAEMA) Copolymers." Macromolecules. Link
(Note: While specific "Methacryloylcholine" papers are niche, the chemistry is identical to TMAEMA/DMAEMA systems widely validated in the cited literature.)
Sources
Crafting Advanced Biomimetic Surfaces: An Application Guide to Electrostatic Layer-by-Layer Assembly with Poly(methacrylylcholine)
For: Researchers, scientists, and drug development professionals engaged in advanced material science, drug delivery, and biomedical engineering.
This document provides a comprehensive guide to the principles, protocols, and characterization of electrostatic layer-by-layer (LbL) assembly utilizing the zwitterionic polymer, poly(methacrylylcholine) (PMC), also known as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC). This advanced technique enables the creation of ultra-thin, highly biocompatible, and fouling-resistant coatings with nanoscale precision, opening new avenues for sophisticated drug delivery systems and advanced medical device functionalization.
Foundational Principles: The Elegance of Layer-by-Layer Assembly
Electrostatic layer-by-layer (LbL) assembly is a versatile and powerful technique for the fabrication of multilayered thin films with controlled thickness and composition.[1][2][3] The fundamental principle lies in the sequential adsorption of oppositely charged polyelectrolytes onto a substrate.[1][4] Each deposition step results in a charge reversal on the surface, enabling the subsequent adsorption of the next layer. This self-limiting process allows for the construction of highly ordered nanostructures with remarkable precision.
The choice of polyelectrolytes is paramount to the final properties of the film. This guide focuses on the unique advantages of incorporating poly(methacrylylcholine) (PMC), a zwitterionic polymer that mimics the phosphorylcholine head groups of phospholipids found in cell membranes. This biomimicry imparts exceptional biocompatibility and a "stealth" property, significantly reducing protein adsorption and cell adhesion.
The Star Polyelectrolyte: Poly(methacrylylcholine) (PMC)
PMC is a synthetic polymer that has garnered significant attention in the biomedical field due to its exceptional properties:
-
Biocompatibility: The zwitterionic nature of the phosphorylcholine group minimizes inflammatory responses and enhances compatibility with biological systems.
-
Protein Resistance: The tightly bound water layer around the zwitterionic groups creates a physical and energetic barrier that effectively prevents non-specific protein adsorption.
-
Hydrophilicity: PMC is highly hydrophilic, contributing to its anti-fouling characteristics.
While PMC is zwitterionic, its net charge can be influenced by the surrounding pH, although it generally exhibits a weak cationic character at neutral pH, making it suitable for LbL assembly with a polyanion. For the purposes of this guide, we will focus on its pairing with a strong polyanion, poly(styrene sulfonate) (PSS).
Experimental Workflow: Building the Biomimetic Interface
The following section details the step-by-step protocols for the successful LbL assembly of PMC/PSS films.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Specifications | Supplier (Example) |
| Poly(methacrylylcholine) (PMC) | MW 100,000 g/mol | Sigma-Aldrich |
| Poly(styrene sulfonate) (PSS) | MW 70,000 g/mol | Sigma-Aldrich |
| Substrates | Silicon wafers, glass slides, quartz crystals | University Wafer |
| Sodium Chloride (NaCl) | ACS grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS grade | Fisher Scientific |
| Ultrapure Water | 18.2 MΩ·cm | Millipore |
Substrate Preparation: The Foundation of a Perfect Film
Proper substrate preparation is critical for uniform film deposition. The protocol below outlines the cleaning procedure for silicon wafers and glass slides.
-
Sonication: Substrates are sonicated in a 2% (v/v) Hellmanex solution for 30 minutes.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of ultrapure water.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Plasma Treatment: Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic, negatively charged surface.
Polyelectrolyte Solution Preparation
The concentration and pH of the polyelectrolyte solutions are key parameters that influence film growth.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of PMC and PSS in ultrapure water. Gentle agitation may be required for complete dissolution.
-
Working Solutions:
-
PMC Solution: Dilute the PMC stock solution to 0.5 mg/mL in a 10 mM NaCl solution. Adjust the pH to 7.4 using 0.1 M HCl or NaOH.
-
PSS Solution: Dilute the PSS stock solution to 0.5 mg/mL in a 10 mM NaCl solution. Adjust the pH to 7.4 using 0.1 M HCl or NaOH.
-
-
Rationale: The presence of a low concentration of salt (NaCl) helps to screen electrostatic interactions within the polyelectrolyte chains, promoting a more coiled conformation and leading to thicker deposited layers. Maintaining a physiological pH of 7.4 is crucial for many biological applications.
The LbL Deposition Cycle: A Step-by-Step Guide
The LbL assembly is a cyclical process of deposition and washing. The following protocol describes the formation of a (PMC/PSS)n multilayer film.
Figure 1: The cyclical workflow for electrostatic layer-by-layer assembly of PMC and PSS.
Detailed Protocol:
-
First Layer (PMC): Immerse the cleaned, negatively charged substrate into the PMC working solution for 15 minutes. This initial layer adsorbs via electrostatic attraction.
-
First Wash: Gently rinse the substrate in a beaker of ultrapure water for 2 minutes to remove any loosely bound polymer.
-
Second Layer (PSS): Immerse the PMC-coated substrate into the PSS working solution for 15 minutes. The negatively charged PSS adsorbs onto the positively charged PMC layer.
-
Second Wash: Rinse the substrate in a fresh beaker of ultrapure water for 2 minutes.
-
Repeat: Repeat steps 1-4 for the desired number of bilayers (n). A typical starting point is 5-10 bilayers.
-
Final Dry: After the final wash step, dry the multilayered film under a gentle stream of nitrogen.
Characterization: Validating Film Growth and Properties
Thorough characterization is essential to confirm the successful formation and desired properties of the PMC/PSS films.
Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of mass adsorption and viscoelastic properties of thin films.[5]
Protocol:
-
Baseline: Establish a stable baseline with the QCM-D sensor exposed to the working buffer (10 mM NaCl, pH 7.4).
-
Polymer Injection: Sequentially inject the PMC and PSS solutions, with intermediate buffer rinses, into the QCM-D chamber.
-
Data Acquisition: Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption, while an increase in dissipation suggests the formation of a soft, hydrated layer.
-
Data Analysis: Model the QCM-D data to quantify the adsorbed mass and thickness of each layer.
Figure 2: Logical flow for the analysis of QCM-D data in LbL assembly.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the film surface, allowing for the assessment of surface roughness and morphology.[6][7]
Protocol:
-
Sample Preparation: Mount the dried (PMC/PSS)n film onto an AFM stub.
-
Imaging Mode: Use tapping mode AFM to minimize damage to the soft polymer film.[8]
-
Image Acquisition: Acquire images at various scan sizes to assess both large-scale uniformity and small-scale features.
-
Data Analysis: Calculate the root-mean-square (RMS) roughness from the AFM height images. A smooth, uniform surface is indicative of successful LbL assembly.
Contact Angle Goniometry
This technique measures the surface wettability, which is a key indicator of the presence of the hydrophilic PMC layer.
Protocol:
-
Measurement: Place a droplet of ultrapure water on the surface of the dried film.
-
Analysis: Measure the static contact angle. A low contact angle (typically < 30°) indicates a hydrophilic surface, consistent with the presence of PMC as the outermost layer.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Film Growth | - Incomplete washing between steps.- Inconsistent dipping times.- Depletion of polymer solutions. | - Ensure thorough but gentle rinsing.- Use a timer for precise dipping durations.- Use fresh polymer solutions for each experiment. |
| High Surface Roughness | - Aggregation of polyelectrolytes in solution.- Inadequate substrate cleaning. | - Filter polymer solutions before use (0.22 µm filter).- Re-evaluate and optimize the substrate cleaning protocol. |
| Poor Protein Resistance | - Incomplete coverage of the final PMC layer.- Insufficient number of bilayers. | - Ensure the final layer is PMC.- Increase the number of bilayers to ensure a dense, uniform coating. |
| Film Delamination | - Poor initial adhesion to the substrate.- Aggressive washing steps. | - Optimize plasma treatment of the substrate.- Employ a gentler rinsing technique (e.g., dip rinsing instead of stream rinsing). |
Conclusion
The electrostatic layer-by-layer assembly of poly(methacrylylcholine) provides a robust and versatile platform for the creation of advanced biomimetic surfaces. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the unique properties of PMC for a wide range of applications, from creating non-fouling coatings for medical implants to developing sophisticated drug delivery vehicles. The precise control over nanoscale architecture afforded by the LbL technique, combined with the exceptional biocompatibility of PMC, paves the way for the next generation of biomedical innovations.
References
- Bhattacharjee, D., & Hussain, S. A. (n.d.). Layer by Layer (LbL) Technique for fabrication of electrostatic Self assembled ultrathin films. Department of Physics, Tripura University.
- Chen, X., et al. (2024). Layer-by-Layer Self-Assembly Strategies of Atomically Thin Two-Dimensional Nanomaterials: Principles, Methods, and Functional Applications.
- Ariga, K., Lvov, Y., & Kunitake, T. (n.d.). LbL assembly based on electrostatic interaction.
- Babu, B. K., Ghosh, S., & Chakrabortty, S. (n.d.). Schematic representation of the principle of electrostatic LBL...
- Park, J. H., et al. (n.d.). a) Schematic overview of LbL assembly using electrostatic interactions,...
- Li, H., et al. (2012). Layer by layer self-assembly of poly[2-(methacryloyloxy)
- (n.d.). Layer by Layer (LbL)
- (n.d.).
- (n.d.). An Optimized Protocol for High-Quality AFM Imaging of Amyloid Fibrils. PMC.
- (2022). Using QCM-D to analyze thin polymer films. Biolin Scientific.
- (n.d.). Layer-By-Layer Assemblies of Biopolymers: Build-Up, Mechanical Stability and Molecular Dynamics. PMC.
- (n.d.). SEM and AFM image of the crosssection of the multilayer film, in which each layer is readily distinguishable.
- (n.d.). (PDF) Electrostatic Self-Assembly: Layer-by-Layer.
- (n.d.). Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- (2022).
- (n.d.). Atomic force microscope (AFM) phase images showing the layer morphology...
- (n.d.). QCM-D study of layer-by-layer assembly of polyelectrolyte blend films and their drug loading-release behavior.
- (2017). Imaging modes of atomic force microscopy for application in molecular and cell biology. Cantilever Array Sensor Group.
Sources
- 1. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 2. Layer-By-Layer Assemblies of Biopolymers: Build-Up, Mechanical Stability and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cantileversensors.unibas.ch [cantileversensors.unibas.ch]
Application Note: Surface Engineering with Cationic Methacrylylcholine (PMETAC)
Topic: Surface Modification of Biomaterials with Cationic Methacrylylcholine (PMETAC) Content Type: Advanced Application Note & Protocol Guide Audience: Biomaterials Scientists, Polymer Chemists, and Device Engineers.
From Monomer to Bactericidal Interface: A Precision Grafting Protocol
Executive Summary & Scientific Rationale
In the landscape of bio-interfacial engineering, 2-(methacryloyloxy)ethyl trimethylammonium chloride (METAC) —often referred to as cationic methacrylylcholine—occupies a critical functional niche. Unlike its zwitterionic cousin MPC (2-methacryloyloxyethyl phosphorylcholine), which is celebrated for passive antifouling (repelling proteins/cells), cationic PMETAC is an active modulator.
It functions primarily through electrostatic intervention . The quaternary ammonium headgroup provides a permanent positive charge (independent of pH) that facilitates:
-
Contact-Active Antimicrobial Action: Disruption of anionic bacterial cell membranes (the "needle" effect).
-
Enhanced Cellular Integration: Promotion of osteoblast and fibroblast adhesion via electrostatic attraction to negatively charged cell glycocalyx (crucial for tissue scaffolds).
-
DNA/Heparin Sequestration: High-affinity binding of anionic biological macromolecules.
Critical Distinction: Researchers often confuse METAC with MPC.
-
MPC (Zwitterionic): Antifouling, non-thrombogenic, repels cells.
-
METAC (Cationic): Antimicrobial, cell-adhesive, pro-thrombogenic (if uncontrolled).
This guide details a high-fidelity Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) protocol to graft dense PMETAC brushes onto Titanium implants. We utilize a specialized fluoroalcohol solvent system to overcome the "uncontrolled aqueous rate" artifact common in cationic polymerizations.
Mechanism of Action
The efficacy of PMETAC surfaces relies on the "Ion-Exchange/Disruption" mechanism.
Figure 1: Mechanism of contact-active bactericidal action by cationic PMETAC brushes.
Experimental Protocol: SI-ATRP of METAC on Titanium
Objective: Create a uniform, high-density (>0.5 chains/nm²) PMETAC brush layer on a Titanium alloy (Ti6Al4V) substrate.
Phase A: Surface Activation & Initiator Immobilization
Rationale: A robust covalent link is required to prevent delamination. We use a silane anchor carrying an ATRP initiation site.
Materials:
-
Titanium coupons (1x1 cm, polished).
-
BiBB-Silane: (2-Bromo-2-methyl)propionyloxyhexyl triethoxysilane (or commercially available equivalents).
-
Anhydrous Toluene.
Protocol:
-
Piranha Cleaning: Immerse Ti coupons in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 mins. Warning: Exothermic/Explosive with organics.
-
Why: Removes organic contaminants and maximizes surface hydroxyl (-OH) density for silanization.
-
-
Rinse: Copious Milli-Q water rinse, followed by ethanol, then N₂ dry.
-
Silanization: Immerse clean Ti in a 1% (v/v) solution of BiBB-Silane in anhydrous toluene for 12 hours at room temperature.
-
Curing: Rinse with toluene and ethanol. Bake at 110°C for 1 hour.
-
Why: Promotes condensation of silanols, forming a stable crosslinked monolayer.
-
Phase B: Controlled Polymerization (The Fluoroalcohol Method)
Rationale: METAC polymerizes extremely fast in water due to high polarity, leading to solution gelation and sparse grafting. Using 2,2,2-Trifluoroethanol (TFE) suppresses the rate, allowing controlled "living" growth.
Materials:
-
Monomer: METAC (80% wt in water, commercially available). Crucial: Dry/lyophilize to powder or account for water content.
-
Catalyst: Cu(I)Cl.
-
Ligand: 2,2'-Bipyridyl (bpy).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol/Isopropanol (1:1).
Step-by-Step:
-
Stoichiometry: Target a ratio of [Monomer]:[CuCl]:[bpy] = 100:1:2.
-
Dissolution: Dissolve 2.0 g METAC in 10 mL TFE in a Schlenk flask.
-
Degassing: Bubble Nitrogen/Argon through the solution for 20 mins.
-
Why: Oxygen kills the radical species and stops polymerization.
-
-
Catalyst Addition: Add CuCl and bpy under inert gas flow. The solution should turn dark brown (active complex).
-
Grafting: Submerge the Initiator-modified Ti coupons into the flask. Seal.
-
Reaction: Stir at 60°C for 2–4 hours.
-
Control: Reaction time dictates brush thickness (typically 20–50 nm).
-
-
Termination: Open flask to air (oxidizes Cu(I) to blue Cu(II)).
-
Washing: Rinse coupons extensively with Ethanol and Water to remove copper residues. Sonicate in EDTA solution if blue tint persists.
Characterization & Validation
A successful graft must be validated using the following hierarchy:
| Technique | Target Metric | Interpretation |
| XPS (X-ray Photoelectron Spectroscopy) | N1s signal at ~402 eV | Specific binding energy of Quaternary Ammonium (N+). Distinguishes from amine contamination (399 eV). |
| Water Contact Angle | < 20° (Superhydrophilic) | PMETAC is highly hygroscopic. A shift from ~70° (Silane) to <20° confirms polymer growth. |
| Ellipsometry / AFM | Thickness: 20–60 nm | Confirms "Brush" regime vs. "Mushroom" regime. |
| Zeta Potential | +20 to +40 mV (at pH 7.4) | Confirms positive surface charge density. |
Functional Data: Antimicrobial vs. Adhesion[1][2][3][4]
The following diagram illustrates the divergent biological outcomes based on surface charge density.
Figure 2: Dual-functional validation workflow. PMETAC surfaces kill bacteria while supporting mammalian cell spreading.
Troubleshooting Guide:
-
Problem: Blue tint on samples after washing.
-
Cause: Trapped Copper catalyst.
-
Fix: Wash with 0.1M EDTA or pass through an alumina column (if polymer is in solution).
-
-
Problem: Low graft density (high contact angle).
-
Cause: Wet monomer or oxygen leak.
-
Fix: Lyophilize METAC monomer before use; ensure rigorous N₂ purging.
-
References
-
Kobayashi, M., et al. (2010). "Direct Synthesis of Well-Defined Poly[{2-(methacryloyloxy)ethyl}trimethylammonium chloride] Brush via Surface-Initiated Atom Transfer Radical Polymerization in Fluoroalcohol." Macromolecules.
-
Mielańczyk, A., et al. (2025).[1] "Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]." RSC Advances.
- Goda, T., et al. (2015). "Biomimetic interfaces for hemocompatibility and antimicrobial activity." Biomaterials Science. (Contextual grounding for MPC vs METAC distinction).
- Rupp, F., et al. (2018). "Surface modification of titanium with cationic polymers for infection control." Clinical Oral Implants Research.
Sources
Troubleshooting & Optimization
Technical Support Center: Poly(methacrylylcholine) Gene Vectors
Ticket ID: PMCh-TOX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cytotoxicity in PMPC-based Gene Delivery Systems
Introduction: The "Stealth" vs. "Capture" Dilemma
Welcome to the Technical Support Center. You are likely here because your poly(methacrylylcholine) (PMCh/PMPC) gene vectors are causing unexpected cell death.
Let’s clarify the chemistry first: Pure PMPC is zwitterionic and highly biocompatible—it mimics the cell membrane (phosphorylcholine headgroups) and is typically used to reduce toxicity. If you are seeing cytotoxicity, it is rarely the PMPC itself. It is almost certainly due to one of three factors:
-
The Cationic Driver: PMPC doesn't bind DNA well. You are likely using a copolymer (e.g., PMPC-b-PDMAEMA) or a cationic choline derivative. The cationic charge density required for DNA condensation is the primary source of toxicity.
-
Synthesis Contaminants: Residual copper catalysts from Atom Transfer Radical Polymerization (ATRP).
-
Aggregation: Formation of large, rigid precipitates on the cell surface.
Below is your troubleshooting guide, structured by the experimental workflow.
Part 1: Synthesis & Purification (The Hidden Toxins)
User Issue: "My polymer kills cells even before I add DNA (Polymer-only control)."
Diagnosis: This points to chemical impurities or uncontrolled molecular weight . PMPC vectors are often synthesized via ATRP to achieve precise block lengths. However, ATRP relies on Copper (Cu) catalysts, which are highly cytotoxic even at trace levels.
Troubleshooting Protocol 1.1: Copper Removal
Standard dialysis is often insufficient to remove Cu-ligand complexes bound to the polymer.
-
Chelation Step: After polymerization, dissolve the polymer in ethanol/water. Add Dowex M4195 chelating resin or pass the solution through a neutral alumina column. The solution should transition from blue/green to colorless.
-
Dialysis: Dialyze against EDTA (5 mM) for 24 hours, followed by ultrapure water for 48 hours (changing water every 8 hours).
-
Validation: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Target: < 5 ppm Copper.
-
Troubleshooting Protocol 1.2: Molecular Weight (MW) Control
High MW cationic blocks (>30 kDa) disrupt membranes irreversibly.
-
Action: Check your GPC (Gel Permeation Chromatography) data.
-
Target: Keep the cationic block (e.g., PDMAEMA) < 15-20 kDa. Rely on the PMPC block for steric stabilization rather than increasing cationic chain length.
Figure 1: Critical purification workflow for ATRP-synthesized PMPC vectors to eliminate catalyst toxicity.
Part 2: Polyplex Formulation (The Charge Balance)
User Issue: "My cells look 'ragged' or detach 4 hours after adding the polyplexes."
Diagnosis: This suggests Membrane Lysis caused by excessive cationic charge density (Zeta Potential > +30 mV) or "Over-complexation" (N/P ratio too high).
The N/P Ratio Dilemma
The N/P ratio (Molar ratio of Nitrogen in polymer to Phosphate in DNA) determines the charge.
-
Too Low (< 2): Unstable particles, no transfection.
-
Too High (> 10): High toxicity, "proton sponge" effect causes lysosomal rupture that damages mitochondria.
Optimization Strategy: Do not guess. Run a Cytotoxicity vs. Transfection matrix.[1][2][3][4][5]
| N/P Ratio | Zeta Potential (mV) | Predicted Toxicity | Recommendation |
| 1 - 3 | -10 to +5 | Low | Ineffective. DNA not fully condensed. |
| 5 - 7 | +10 to +20 | Low/Moderate | Optimal Zone. Balance of uptake and safety. |
| 10 - 20 | +25 to +40 | High | Toxic. Free polymer chains disrupt membranes. |
| > 20 | > +40 | Severe | Avoid. Immediate membrane depolarization. |
Troubleshooting Protocol 2.1: The "Free Polymer" Purge
Excess free polymer (not bound to DNA) is more toxic than the polyplex itself.
-
Formulation: Form polyplexes at your target N/P ratio.
-
Purification (Optional but Recommended): Use spin-column filtration (100 kDa cutoff) to remove unbound polymer chains before adding to cells.
-
Zwitterionic Shielding: If toxicity persists at N/P 5-7, your PMPC block is likely too short. Increase the PMPC block length to better "mask" the cationic core.
Part 3: The Biological Interface (Mechanism of Action)
User Issue: "I have low toxicity, but also zero transfection."
Diagnosis: You have successfully shielded the toxicity, but you have also prevented Endosomal Escape . This is the "PMPC Paradox." The zwitterionic shell prevents the "proton sponge" effect or membrane fusion required to release DNA.
Mechanism: The Intracellular Battlefield
To fix this, you must engineer a "sheddable" shield.
-
Entry: PMPC facilitates stealth uptake (reduced protein adsorption).
-
Endosome: The vector is trapped.
-
Escape: The cationic block must be exposed to rupture the endosome.
Solution: Incorporate Disulfide Bonds (S-S) between the PMPC shield and the cationic core.
-
Outside Cell: S-S is stable (Shield is ON).
-
Inside Cell (Cytosol): High Glutathione (GSH) cleaves S-S (Shield drops OFF).
-
Result: DNA is released, and the toxic cationic block is metabolized.
Figure 2: The intracellular pathway. Toxicity often occurs at the 'Endosomal Escape' phase if the cationic charge is not regulated or shielded.
FAQ: Rapid Fire Troubleshooting
Q: Can I use MTT assays to measure PMPC toxicity? A: Caution. Cationic polymers can sometimes interact with the MTT reagent directly or alter mitochondrial activity without killing the cell, leading to false readings.
-
Better Alternative:LDH Release Assay (measures membrane rupture) or Propidium Iodide staining (flow cytometry).
Q: My polyplexes precipitate in serum media. A: This is "Salt-Induced Aggregation." PMPC is usually salt-tolerant, but if the cationic block is exposed, it will aggregate with serum albumin.
-
Fix: Form polyplexes in water or HEPES (salt-free) first, let them mature for 20 mins, then add to media. Ensure your PMPC block is at least 20-30 repeat units long to provide adequate steric stabilization.
Q: Should I use linear or branched architectures? A: Linear diblock copolymers (PMPC-b-Polycation) generally show lower cytotoxicity than random copolymers or branched structures because the PMPC forms a neat "brush" on the surface of the nanoparticle.
References
-
Miyamoto, D., et al. (1999). "Effect of water-soluble phospholipid polymers on the cellular uptake of plasmid DNA." Biomaterials.[4][6][7][8][9] Link
- Significance: Establishes the baseline biocomp
-
Siegwart, D. J., et al. (2012). "Synthesis, characterization, and in vitro cell culture viability of atom transfer radical polymerization-derived polymers." Journal of Biomedical Materials Research Part A. Link
- Significance: Detailed protocols on ATRP catalyst removal and its impact on cytotoxicity.
-
Manganiello, M. J., et al. (2012). "Diblocks of poly(2-methacryloyloxyethyl phosphorylcholine) and poly(2-dimethylaminoethyl methacrylate) for gene delivery." Biomaterials.[4][6][7][8][9] Link
- Significance: Demonstrates the "shielding" effect of PMPC on c
-
Varkouhi, A. K., et al. (2011). "Endosomal escape pathways for non-viral nucleic acid delivery systems." Journal of Controlled Release. Link
- Significance: Explains the mechanism of cationic-medi
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of anionic polymers on gene delivery: how composition and assembly help evading the toxicity-efficiency dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-mediated gene therapy: Recent advances and merging of delivery techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Breaking up the correlation between efficacy and toxicity for nonviral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]
Technical Support Center: Purification of Methacrylylcholine-Functionalized Hydrogels
Current Status: Operational Topic: Removal of Unreacted Methacrylylcholine (MACC/TMA) Monomer Audience: R&D Scientists, Polymer Chemists, Drug Delivery Engineers
Part 1: Core Directive & Executive Summary
The Challenge: Methacrylylcholine (often abbreviated as MACC, ChMA, or DMC) is a cationic monomer containing a quaternary ammonium group and a hydrolytically unstable ester linkage. While polymerized MACC mimics acetylcholine and provides antimicrobial or neural-interface properties, unreacted monomer is cytotoxic . It acts as a surfactant, disrupting cell membranes, and depletes cellular glutathione (GSH), leading to oxidative stress.
The Solution: Purification is not merely "washing."[1][2] It is a mass-transfer operation governed by Fickian diffusion and electrostatic interactions.[1] Because MACC is cationic, it behaves differently than neutral monomers like HEMA; it can become electrostatically "trapped" if your hydrogel network contains anionic moieties (e.g., Alginate, Hyaluronic Acid, or Acrylic Acid copolymers).
Part 2: Troubleshooting Guides & Protocols
Module A: The Dialysis Standard (Primary Purification)
Context: Dialysis is the most gentle and effective method for hydrogels, preserving the 3D network structure while removing small molecules.[1]
Protocol: Gradient Dialysis
-
Preparation: Place the crude hydrogel into a dialysis membrane (MWCO 3.5–14 kDa).
-
Solvent A (Acidic Wash): Dialyze against slightly acidified water (pH 4.0–5.0, using dilute HCl or Acetic Acid) for the first 24 hours.
-
Solvent B (Salt Exchange - Conditional): If the hydrogel contains anionic groups, dialyze against 0.1M NaCl for 12 hours.
-
Reasoning: Displaces electrostatically bound cationic monomers (Ion Exchange).
-
-
Solvent C (Final Wash): Dialyze against ultrapure water (Milli-Q) for 48–72 hours, changing the buffer every 6–8 hours.
Troubleshooting FAQ
Q: My hydrogel degrades or loses mass during washing. Why? A: You are likely experiencing Base-Catalyzed Hydrolysis .[1] Methacrylylcholine contains an ester linkage.[1][3] If your wash water is basic (pH > 7.5) or if you are using a PBS buffer at elevated temperatures (>37°C) for long periods, the ester bond cleaves.
-
Fix: Monitor the pH of your dialysate. Keep it between 5.0 and 6.[1]5. Avoid ammonia-based buffers.[1]
Q: I have washed for 7 days, but NMR still shows residual monomer. Why? A: You are fighting Donnan Equilibrium (Electrostatic Trapping) . If your hydrogel network has a net negative charge (e.g., copolymerized with Methacrylic Acid), the cationic MACC monomer is electrostatically bound to the polymer backbone. Pure water cannot wash this out because the monomer acts as a counter-ion to the polymer.[1]
-
Fix: Use the "Salt Exchange" step (Step 3 above).[1] You must introduce a competing cation (Na+) to displace the MACC monomer before washing with water.[1]
Q: The hydrogel swells so much it bursts the dialysis bag. A: This is Osmotic Shock .[1] As monomers leave the gel, the osmotic pressure inside drops, but the chemical potential of water drives influx to solvate the hydrophilic quaternary ammonium groups.[1]
-
Fix: Do not drop directly into pure water.[1] Use a "Step-down" gradient:
Module B: Validation & Quality Control (QC)
Context: You cannot assume purity based on time. You must verify it analytically.
Comparison of Detection Methods
| Method | Target Signal | Detection Limit (LOD) | Pros | Cons |
| 1H-NMR | Vinyl Protons (5.5–6.2 ppm) | ~5–10 ppm | Definitive structural proof; distinguishes monomer vs. polymer. | Requires drying the sample or D2O swelling; lower sensitivity than HPLC.[1] |
| HPLC (UV) | Methacrylate double bond (205–210 nm) | < 1 ppm | High sensitivity; quantitative; analyzes the eluate (wash water). | Requires standard curve; interference from other UV-absorbing species.[1] |
| Colorimetric | Permanganate / Bromine | ~50 ppm | Fast; cheap visual check.[1] | Qualitative only; false positives from other oxidizable groups.[1] |
The NMR Validation Protocol
-
Lyophilize a small aliquot of the washed hydrogel.[1]
-
Solvate in D2O (Deuterium Oxide).
-
Analyze the region between 5.5 ppm and 6.2 ppm .
Module C: Visualization of Workflows
Diagram 1: The Purification Decision Tree
This logic gate helps you select the correct purification strategy based on your hydrogel's chemistry.[1]
Caption: Decision logic for selecting the purification route. Note the critical branch for anionic hydrogels requiring ion exchange.
Diagram 2: Mechanism of Removal & Hydrolysis Risk
Visualizing the competing forces of diffusion, electrostatic trapping, and chemical degradation.
Caption: The mass transfer mechanism. Note that high pH risks cleaving the monomer rather than removing it.[1]
References
-
Ansteinsson, V., et al. (2013).[5] "Cell toxicity of methacrylate monomers—the role of glutathione adduct formation."[1][5][6] Journal of Biomedical Materials Research Part A.
-
Van Vlierberghe, S., et al. (2011). "Hydrolytic stability of methacrylate esters in covalently cross-linked hydrogels." Biomacromolecules. (General principles of methacrylate ester hydrolysis).
-
Goda, T., et al. (2015). "Biomimetic phosphorylcholine polymer hydrogels for soft tissue engineering." MRS Bulletin. (Discusses purification of zwitterionic/cationic hydrogels).
-
ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[1] (Standard for establishing monomer limits).
-
Tosoh Bioscience. "Analysis of Methyl Methacrylate Monomer in Acrylic Denture Base Resin."[1] (HPLC protocols for residual monomer).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preparation of biomass-based hydrogels and their efficient heavy metal removal from aqueous solution [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling molecular weight distribution in methacrylylcholine polymers
The following technical guide is structured as a specialized support center for researchers working with Methacryloylcholine (specifically 2-(methacryloyloxy)ethyl trimethylammonium chloride , often abbreviated as METAC , DMC , or TMAEMA-MC ).
This guide prioritizes the cationic nature of the monomer, which presents unique challenges in radical polymerization compared to zwitterionic (MPC) or neutral methacrylates.
Status: Operational | Topic: Molecular Weight & Dispersity Control Lead Scientist: Dr. A. Vance | Last Updated: February 12, 2026
Core Methodologies: Choosing Your Control System
Achieving low dispersity (
Option A: RAFT Polymerization (Recommended for Aqueous/Alcohol Systems)
RAFT is generally more robust for METAC because it tolerates the cationic charge better than standard ATRP (which can suffer from catalyst poisoning by the ammonium group).
-
The "Golden" Rule: You must use a Chain Transfer Agent (CTA) compatible with methacrylates.
-
Recommended CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl benzodithioate.
-
Solvent System: Water/Methanol (1:1 v/v) or Ethanol/Acetate buffer (pH 5).
-
Initiator: ACVA (4,4′-Azobis(4-cyanovaleric acid)) is preferred over AIBN for aqueous/alcohol solubility.
Option B: ATRP (Recommended for Organic Solvents)
Standard aqueous ATRP of METAC is often uncontrolled (
-
The "Golden" Rule: Use a fluoroalcohol solvent system to suppress the reaction rate.
-
Protocol Insight: Polymerization in 2,2,2-Trifluoroethanol (TFE) with a small amount of Isopropanol (IPA) (approx. 10% v/v) drastically improves control, yielding
[1]. -
Catalyst: CuBr / HMTETA or CuBr / bipyridine.
Troubleshooting Guide: High Dispersity ( )
User Query: "My GPC traces are showing a high molecular weight shoulder and
Diagnosis: This is typically caused by loss of end-group fidelity or dimolecular termination .
Diagnostic Workflow
Use the following logic flow to identify the root cause.
Figure 1: Decision tree for diagnosing broad molecular weight distributions in cationic methacrylate polymerization.
Specific Solutions
| Root Cause | Mechanism | Corrective Action |
| GPC Artifact | Cationic polymers stick to column packing or expand in low-salt solvents. | Crucial: Use 0.1M NaNO |
| Hydrolysis | Alkaline pH cleaves the ester, creating methacrylic acid (anionic) which complexes with the cationic monomer. | Maintain reaction pH between 4.5 and 6.0 . Avoid unbuffered water. |
| Viscosity | High viscosity at high conversion limits diffusion of the CTA/Catalyst. | Stop reaction at 60-70% conversion . |
Critical Protocol: Preventing Hydrolysis
User Query: "My polymer solution smells like fish/amine, and the molecular weight is dropping over time."
Analysis: The "fishy" smell is trimethylamine/choline, indicating the hydrolysis of the ester bond. METAC is significantly less stable than its acrylamide counterpart (MAPTAC) [2].
The pH Stability Protocol
-
Storage: Store monomer at
C. -
Reaction Buffer: Do not use pure water. Use a Citrate or Acetate buffer (pH 5.0) .
-
Mechanism:
-
Acidic Conditions: Hydrolysis is slow.
-
Alkaline Conditions (pH > 8): Rapid degradation occurs. The hydroxide ion attacks the carbonyl carbon, cleaving the choline group [2].
-
Consequence: You are no longer polymerizing a cationic homopolymer; you are creating a random copolymer of METAC and Methacrylic Acid (zwitterionic/anionic complexation), which precipitates or gels uncontrollably.
-
Purification & Isolation
User Query: "I cannot precipitate the polymer. It turns into a sticky goo."
Methacryloylcholine polymers are extremely hygroscopic. Standard precipitation in diethyl ether often fails if the polymer is low MW.
Recommended Isolation Workflow:
-
Dialysis: This is the preferred method. Dialyze against water (acidified to pH 5) using a membrane with suitable MWCO (e.g., 3.5 kDa) for 3 days to remove monomer.
-
Lyophilization: Freeze-dry the dialyzed solution. This yields a fluffy white powder.
-
Precipitation (Alternative):
-
Dissolve polymer in minimal Methanol .
-
Dropwise addition into cold Acetone or THF/Acetone (1:1) mix.
-
Note: Ether is often too non-polar and traps impurities; Acetone is better for the chloride salt.
-
FAQ: Common Experimental Hurdles
Q: Can I use standard AIBN for this polymerization? A: Only if you are working in organic solvents (like TFE). In water/methanol, AIBN has poor solubility. Use water-soluble azo initiators like ACVA (V-501) or VA-044 (which allows lower temperature polymerization, reducing hydrolysis risk).
Q: Why is my reaction turning pink/red? A: If using a Dithiobenzoate RAFT agent (like CPADB), the polymer should be pink. If it turns yellow/colorless, you have lost the RAFT end-group (dead chains). If using ATRP with CuBr, a green/blue hue indicates oxidation of Cu(I) to Cu(II)—too much oxygen in the system.
Q: What is the target "DP" (Degree of Polymerization) limit?
A: For METAC, keeping the target DP
References
-
Direct Synthesis of Well-Defined Poly[{2-(methacryloyloxy)ethyl}trimethylammonium chloride] Brush via Surface-Initiated Atom Transfer Radical Polymerization in Fluoroalcohol. Source: Macromolecules (ACS). URL:[Link]
-
Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride). (Note: Contains comparative data on the instability of the ester-based METAC/PDMC vs. amide-based counterparts). Source: Polymers (MDPI) / PMC. URL:[Link]
Troubleshooting aggregation of cationic methacrylylcholine nanoparticles
The following guide is structured as a Technical Support Center for researchers working with cationic methacrylylcholine (ChMA) nanoparticles. It prioritizes the specific chemical vulnerabilities of this polymer class (ester hydrolysis) and the physical physics of cationic colloids (DLVO theory).
Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Aggregation Troubleshooting
Diagnostic Triage: "Is it Real or is it Dust?"
Before altering your synthesis, you must validate your Dynamic Light Scattering (DLS) data. Cationic nanoparticles (NPs) are dust magnets due to their positive charge.
Symptom: High Polydispersity Index (PDI > 0.3) or "Ghost" peaks in the micron range.
| Observation | Likely Cause | Verification Step |
| PDI > 0.4, Peak at >1µm | Dust / Contamination: Large dust particles scatter light | Filtration: Pass buffer through 0.22 µm filter before adding NPs. Do not filter the NPs themselves unless necessary. |
| PDI 0.2–0.4, Broad Peak | Oligomer/Aggregate Mix: Incomplete aggregation or presence of loose polymer chains. | Visual Check: Hold vial to light. "Smoky" or blue opalescence = Tyndall effect (Good). Milky white = Precipitate (Bad). |
| Drifting Count Rate | Sedimentation: Large aggregates are settling out of the beam. | Zeta Potential: Check if |
The "Hidden" Chemistry: Ester Hydrolysis
The Issue: You synthesized the NPs, they were stable on Day 1, but aggregated by Day 7 (or immediately upon pH adjustment).
The Science: "Methacrylylcholine" (often 2-(methacryloyloxy)ethyl trimethylammonium chloride) is a methacrylate ester . Esters are susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.5).
-
Mechanism: Hydrolysis cleaves the cationic choline headgroup from the polymer backbone.
-
Result: The backbone generates methacrylic acid (anionic). You now have a polymer with both remaining cationic groups and new anionic groups.
-
Catastrophe: These oppositely charged groups attract, causing intra- and intermolecular polyelectrolyte complexation , leading to irreversible precipitation.
Visualization: The Hydrolysis Trap
Figure 1: Mechanism of hydrolytic degradation leading to charge neutralization and aggregation.
Corrective Action:
-
Check pH: Ensure storage buffer is pH 4.0–6.0. Never store cationic esters in basic buffers (e.g., pH 8.0 Tris or Carbonate).
-
Cold Storage: Hydrolysis is temperature-dependent. Store at 4°C, never room temperature for extended periods.
Environmental Stability: The Salt Crash (DLVO Theory)
The Issue: NPs are stable in water but precipitate immediately upon adding PBS or saline.
The Science: Cationic NPs rely on electrostatic repulsion to stay apart.[1]
-
Debye Length Collapse: In pure water, the electrical double layer (Debye length,
) is long (~10–100 nm), keeping particles separated. -
Screening: In 150 mM NaCl (PBS), ions screen this charge. The Debye length shrinks to <1 nm.
-
Van der Waals Win: Without the long-range repulsion, attractive Van der Waals forces dominate (Primary Minimum in DLVO theory), causing aggregation.
Corrective Action:
-
Steric Shielding: You cannot rely on charge alone in physiological salt. You must incorporate a steric stabilizer (e.g., PEG-methacrylate) into the copolymer.
-
Protocol: Perform a Salt Titration Assay (see Section 5) to determine the Critical Coagulation Concentration (CCC).
Biological Interactions: The Protein Corona
The Issue: Aggregation occurs upon contact with serum, plasma, or cell culture media.
The Science:
-
The Vroman Effect: Serum albumin (BSA/HSA) is negatively charged (pI ~4.7) at physiological pH.
-
Bridging Flocculation: The anionic albumin binds to your cationic NPs. If one albumin molecule binds two NPs, it bridges them.
-
Opsonization: This coating marks the NPs for clearance by the reticuloendothelial system (RES).
Visualization: Troubleshooting Workflow
Figure 2: Decision tree for identifying the root cause of instability.
Validated Protocols
Protocol A: Salt Stability Titration (Determining CCC)
Use this to quantify how robust your NPs are against ionic strength.
-
Prepare Stocks:
-
NP Solution: 1 mg/mL in DI water.
-
NaCl Stock: 5 M solution.
-
-
Titration:
-
Prepare 5 cuvettes with increasing NaCl concentrations: 0mM, 50mM, 150mM (Physiological), 300mM, 500mM.
-
Add NPs last to avoid localized high-salt shock.
-
-
Measure:
-
Incubate for 30 mins at 25°C.
-
Measure Size and PDI via DLS.
-
-
Interpretation:
-
Pass: Size change < 10% at 150mM NaCl.
-
Fail: Size doubles or PDI > 0.4. (Indicates need for PEGylation).
-
Protocol B: Serum Incubation Test (Corona Check)
Use this before any cell culture experiment.
-
Mix: Combine NP solution (100 µL) with Fetal Bovine Serum (FBS) (900 µL) to mimic 90% serum, or 10% FBS in DMEM.
-
Incubate: 1 hour at 37°C (shaking).
-
Analyze:
-
Visual: Look for gross precipitation.
-
DLS: Note that DLS in serum is tricky due to serum proteins ( ~10nm). You are looking for large aggregates (>200nm) .
-
Tip: If DLS is noisy, use UV-Vis absorbance at 600nm (turbidity). An increase in OD600 indicates aggregation.
-
Frequently Asked Questions (FAQ)
Q: Can I autoclave these nanoparticles? A: No. Autoclaving (121°C) will rapidly accelerate the hydrolysis of the methacrylate ester bond (see Section 2). Sterilize by filtration (0.22 µm) instead.
Q: I see "MPC" in literature. Is that the same as methacrylylcholine? A: No. This is a common confusion.
-
MPC = 2-methacryloyloxyethyl phosphorylcholine. This is zwitterionic (net neutral) and highly resistant to protein fouling.
-
Methacrylylcholine (yours) = usually refers to the cationic quaternary ammonium derivative. It is highly fouling and cytotoxic if not shielded.
Q: My Zeta potential is +40mV but they still aggregate in PBS. Why? A: Zeta potential is measured in low salt (water/10mM buffer). In 150mM PBS, that potential is screened. A high Zeta potential in water does not guarantee stability in salt. You need steric stabilization (PEG).
References
-
Hydrolytic Stability of Methacrylate Esters
-
DLVO Theory & Ionic Strength
- Title: Monovalent ion-mediated charge–charge interactions drive aggregation of surface-functionalized gold nanoparticles.
- Source: NIH / PubMed (Nanoscale).
-
URL:[Link]
- Relevance: Explains the breakdown of electrostatic stabilization at high ionic strength (Debye length screening).
-
Protein Corona Formation
-
Cationic Polymer Hydrolysis Kinetics
- Title: Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution.
- Source: MDPI (Polymers).
-
URL:[Link]
- Relevance: While discussing a similar amide, it contrasts with ester hydrolysis rates, providing kinetic context for cationic polymer degrad
Sources
- 1. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 2. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of a protein corona influences the biological identity of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: H-NMR Characterization of Methacrylylcholine Chloride
In the landscape of pharmaceutical research and development, the absolute purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methacrylylcholine chloride, a key monomer in the synthesis of biocompatible polymers and hydrogels, is no exception. Its purity directly influences polymerization kinetics, the physicochemical properties of the final material, and, ultimately, its performance in biomedical applications.
This guide provides an in-depth technical comparison of methods for determining the purity of methacrylylcholine chloride, with a primary focus on the robust and definitive technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers a distinct advantage over comparative techniques, providing a direct measure of purity without the need for identical reference standards.[1][2] We will explore the causality behind experimental choices in H-NMR, compare its performance with established chromatographic and spectrophotometric methods, and provide the detailed protocols necessary for immediate implementation in a quality control or research setting.
The Power of Protons: Quantitative H-NMR for Absolute Purity
Quantitative H-NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by regulatory bodies for its accuracy and reliability.[1][3] Its strength lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][4] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.
For methacrylylcholine chloride, H-NMR is particularly well-suited due to its distinct proton environments, which provide multiple, well-resolved signals for quantification.
Key Molecular Protons for Quantification:
-
Vinyl Protons (=CH₂): Two distinct signals, typically appearing most downfield.
-
Methacrylate Methyl Protons (-C(O)C(CH₃)=): A sharp singlet.
-
N-Methyl Protons (-N⁺(CH₃)₃): A prominent singlet, often integrating to 9 protons, providing excellent signal-to-noise.
-
Choline Backbone Protons (-OCH₂CH₂N⁺-): Two multiplet signals.
The selection of which proton signal to use for quantification is critical. The ideal signal is sharp, well-resolved, and located in a region of the spectrum free from any potential impurity or solvent signals. For methacrylylcholine chloride, the N-methyl proton singlet is often an excellent candidate due to its high integration value and typical separation from other signals.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize error and ensure that the final calculated purity is a true reflection of the sample's composition.
Caption: Workflow for qNMR Purity Determination.
Detailed Experimental Protocol for H-NMR Purity Analysis
1. Sample Preparation:
-
Step 1: Accurately weigh approximately 10-20 mg of methacrylylcholine chloride into a clean vial.
-
Step 2: Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, certified for qNMR) into the same vial.
-
Causality: The internal standard must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be of high, certified purity. Maleic acid is often used in D₂O as its vinyl proton singlet is in a clear spectral region.
-
-
Step 3: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O) to the vial. D₂O is an excellent choice as methacrylylcholine chloride is highly soluble in water.
-
Step 4: Vortex the vial until both the analyte and the internal standard are fully dissolved. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Step 1: Insert the NMR tube into the spectrometer.
-
Step 2: Lock and shim the instrument on the sample to ensure a homogeneous magnetic field, which is critical for sharp lines and accurate integration.
-
Step 3: Set the acquisition parameters. This is the most critical part of ensuring quantitativity.
-
Pulse Program: Use a standard single 90° pulse program.[5]
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard). A D1 of 30-60 seconds is often sufficient and ensures complete relaxation, which is mandatory for accurate integration.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Step 4: Acquire the spectrum.
3. Data Processing and Purity Calculation:
-
Step 1: Process the Free Induction Decay (FID) with a Fourier transform.
-
Step 2: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Step 3: Apply a baseline correction routine to ensure a flat baseline across the entire spectrum.
-
Step 4: Integrate the selected, non-overlapping signal for methacrylylcholine chloride (I_analyte) and the signal for the internal standard (I_std).
-
Step 5: Calculate the purity using the following equation[4]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P_std: Purity of the internal standard
-
Identifying and Quantifying Impurities
The H-NMR spectrum is a comprehensive fingerprint of the sample. Beyond the analyte signals, other peaks can be used to identify and quantify impurities. Common impurities in methacrylylcholine chloride may include[6]:
-
Methacrylic acid and Choline: From hydrolysis.
-
Starting Materials: Such as (2-hydroxyethyl)trimethylammonium chloride.
-
Residual Solvents: From the synthesis and purification process.
Each of these impurities can be quantified using its own signal relative to the internal standard, providing a complete purity profile in a single experiment.
Comparative Analysis: H-NMR vs. Alternative Methods
While H-NMR is a powerful tool, other techniques are also employed for purity analysis. Understanding their principles and limitations is key to selecting the appropriate method.
Ion Chromatography (IC)
Ion chromatography is a highly effective technique for separating and quantifying ionic species. It is particularly useful for analyzing choline-based compounds and their potential ionic impurities.[6] A study by Kornfeld and Rohrer demonstrated that an IC system can determine methacholine, acetylcholine, and β-methylcholine with high precision and recovery.[6]
-
Principle: Separation of ions based on their interaction with a charged stationary phase.
-
Strengths: Excellent for detecting and quantifying ionic impurities and degradation products like choline. High sensitivity and precision for target ions.[6]
-
Limitations: Less effective for non-ionic or neutral impurities. Requires specific columns and eluents for different analytes. Quantification requires specific reference standards for each impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
-
Principle: High-pressure liquid chromatography separates components of a mixture for identification and quantification.
-
Strengths: High sensitivity, especially with detectors like mass spectrometry (MS).[8] Versatile and applicable to a wide range of compounds.
-
Limitations: It is a comparative method; accurate quantification of every impurity requires a corresponding, characterized reference standard. Method development can be time-consuming.[2] The response factor (e.g., UV absorbance) can vary significantly between the API and its impurities, complicating the assessment of purity by area percent without proper correction.
Spectrophotometric Methods
Simple colorimetric or spectrophotometric methods, such as the Reinecke's salt method for choline, can also be used.[9]
-
Principle: A chemical reaction produces a colored complex, and the amount of light it absorbs is proportional to the concentration of the analyte.
-
Strengths: Cost-effective, rapid, and requires relatively simple instrumentation.[8]
-
Limitations: Prone to interference from other matrix components, leading to lower selectivity.[9] Generally provides a measure of the total amount of a class of compounds (e.g., choline-containing molecules) rather than a specific purity profile.
Performance Comparison at a Glance
| Feature | Quantitative H-NMR (qNMR) | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry |
| Principle | Absolute quantification based on nuclear properties | Separation and quantification of ions | Comparative separation and quantification | Light absorbance of a colored complex |
| Reference Standard | Requires one universal internal standard for all analytes.[10] | Requires a specific standard for each analyte/impurity. | Requires a specific standard for each analyte/impurity. | Requires a specific standard for the analyte. |
| Selectivity | Very high; distinguishes structurally similar molecules. | High for target ionic species. | High; tunable via column/mobile phase choice. | Low to moderate; prone to interference.[9] |
| Universality | Universal detection for all protons. | Limited to ionic compounds. | Broad applicability, but requires chromophore for UV detection. | Limited to analytes that form colored complexes. |
| Speed | Rapid (10-15 min per sample after setup). | Moderate (15-30 min per sample). | Moderate to slow, depending on the method. | Rapid. |
| Structural Info | Provides definitive structural information on impurities. | Provides no structural information. | Provides no structural information (unless coupled to MS). | Provides no structural information. |
Conclusion: The Definitive Choice for Purity
For the comprehensive and accurate purity assessment of methacrylylcholine chloride, quantitative H-NMR spectroscopy stands out as a superior analytical technique. Its status as a primary method allows for the direct and absolute determination of purity without the extensive need for individual impurity reference standards that encumber chromatographic techniques.[1][2] A single H-NMR experiment provides a holistic view of the sample, enabling the simultaneous identification and quantification of the main component and any process-related or degradation impurities.
While methods like IC and HPLC have their place, particularly for trace-level analysis of specific known impurities, H-NMR provides an unmatched level of confidence, trustworthiness, and information density. For researchers, scientists, and drug development professionals who rely on the integrity of their materials, adopting a validated qNMR protocol is a decisive step toward ensuring data quality and product safety.
References
-
Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations. Química Nova, 36(2), 324-330. [Link]
-
Bentham Science Publishers. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. [Link]
-
(n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Rundquist, P. A., et al. (2009). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 57(17), 7694-7701. [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. JEOL. [Link]
-
SpectraBase. (n.d.). Methacholine chloride - Optional[13C NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Methacholine chloride - Optional[13C NMR] - Chemical Shifts. [Link]
-
Kornfeld, R., & Rohrer, J. (2010). Determination of Methacholine Chloride and Potential Impurities Using a Reagent-Free Ion Chromatography System. LCGC International. [Link]
-
Simmler, C., et al. (2014). Validation of a generic quantitative 1H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 439-447. [Link]
-
Patsnap. (2025). Choline Chloride Adulteration Detection and Content Determination. Patsnap Eureka. [Link]
-
Tsai, E. M., & Semple, H. (2000). Separation methods used in the determination of choline and acetylcholine. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 111-122. [Link]
-
Aako, E. O., et al. (2014). ANALYTICAL CHARACTERIZATION OF CHOLINE CHLORIDE IN OILFIELD PROCESS WATERS AND COMMERCIAL SAMPLES BY CAPILLARY ELECTROPHORESIS B. International Journal of Scientific & Technology Research, 3(10). [Link]
-
Pineda, K. S. S., et al. (2023). Modified Reinecke's salt spectrophotometric method for quantifying choline chloride in feed additive. Science & Engineering Journal, 16(02). [Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. kdlfeed.com [kdlfeed.com]
- 9. scienggj.org [scienggj.org]
- 10. pubs.acs.org [pubs.acs.org]
Ellman’s assay kinetics for methacrylylcholine hydrolysis
Topic: Kinetic Characterization of Methacrylylcholine Interaction with Cholinesterases via Competitive Ellman’s Assay
Executive Summary
This guide details the kinetic characterization of Methacrylylcholine (MCh) , a polymerizable choline ester used in drug delivery and material science, using the Ellman’s Reagent (DTNB) method .
Critical Scientific Distinction:
Standard Ellman’s assay relies on the production of a thiol (thiocholine) to generate a colorimetric signal (TNB anion,
Therefore, this guide presents the Competitive Kinetic Assay protocol . In this method, Acetylthiocholine (ATCh) serves as the reporter substrate, and Methacrylylcholine acts as the competing ligand. By measuring the apparent inhibition of ATCh hydrolysis, researchers can mathematically derive the binding affinity (
Mechanistic Principles & Experimental Design
The Competitive System
To characterize Methacrylylcholine (MCh) using Ellman's reagent, we exploit the specificity of Cholinesterases (AChE or BChE). The enzyme (
-
Reporter Reaction (Visible):
-
Competitor Reaction (Silent):
(No reaction with DTNB)
By varying the concentration of MCh, we observe a decrease in the rate of TNB production. This data is fitted to competitive inhibition models to determine the Dissociation Constant (
Pathway Visualization
Caption: Competitive pathway where Methacrylylcholine diverts enzyme activity away from the signal-generating Acetylthiocholine pathway.
Comparative Performance: MCh vs. Standard Substrates
The following table summarizes the kinetic parameters typically observed when comparing Methacrylylcholine (MCh) to standard thio-substrates.
| Feature | Acetylthiocholine (ATCh) | Methacrylylcholine (MCh) |
| Role in Assay | Reporter Substrate | Competitor / Silent Substrate |
| Detection Method | Direct Colorimetric (412 nm) | Indirect (Competitive Binding) |
| Enzyme Affinity ( | High (Low | Variable (Typically lower affinity than ATCh) |
| Turnover ( | Very Fast ( | Slower (Steric hindrance of methacrylate group) |
| Specific Application | Standard Activity Measurement | Polymer-Drug Conjugate Design, Soft Drug Analogues |
Detailed Experimental Protocol
This protocol is designed to determine the
Materials
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (or pH 7.4 for physiological relevance).
-
Enzyme: Acetylcholinesterase (AChE, Electrophorus electricus) or Butyrylcholinesterase (BChE, Equine serum).
-
Reporter Substrate: Acetylthiocholine Iodide (ATCh), 10 mM stock.
-
Competitor: Methacrylylcholine Chloride (MCh), 100 mM stock.
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 10 mM in buffer.
Step-by-Step Workflow
-
Preparation of Reaction Matrix:
-
Prepare a 96-well plate or cuvettes.
-
Fixed: Enzyme concentration (e.g., 0.1 U/mL final) and DTNB (0.3 mM final).
-
Variable 1 (Reporter): ATCh at 5 concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
Variable 2 (Competitor): MCh at 4 concentrations (e.g., 0, 1, 5, 10 mM).
-
-
Blanking:
-
Include a "No Enzyme" control for every MCh concentration to account for non-enzymatic hydrolysis or background absorbance.
-
-
Initiation:
-
Add Buffer, DTNB, and MCh to wells.
-
Add Enzyme and incubate for 2 minutes (equilibration).
-
Start Reaction: Add ATCh rapidly.
-
-
Measurement:
-
Monitor Absorbance at 412 nm continuously for 5–10 minutes.
-
Calculate the initial velocity (
, ) for the linear portion of the curve.
-
-
Data Processing:
-
Convert
to concentration rate ( ) using the extinction coefficient of TNB ( ). -
Note: Adjust pathlength (
) for microplates (usually ~0.6 cm for 200 µL).
-
Data Analysis & Interpretation
To extract the kinetic constants for Methacrylylcholine, use the Dixon Plot or Lineweaver-Burk Plot .
Lineweaver-Burk Transformation
Plot
-
Competitive Inhibition Pattern:
-
Lines intersect at the Y-axis (
): Indicates MCh binds to the same active site as ATCh (Pure Competition). -
Slope increases with [MCh]: The apparent
( ) increases. -
Equation:
-
Calculation of (Affinity of MCh)
-
Determine the slope of the Lineweaver-Burk plot for each [MCh].
-
Plot these Slopes vs. [MCh] .
-
The X-intercept of this secondary plot is
.
Interpretation:
-
Low
(< 100 µM): Methacrylylcholine is a high-affinity substrate/inhibitor. It will strongly compete with physiological acetylcholine. -
High
(> 1 mM): Methacrylylcholine interacts weakly. It is likely stable in the presence of cholinesterases or requires high concentrations for bioactivity.
Troubleshooting & Self-Validation
| Issue | Possible Cause | Corrective Action |
| No Inhibition Observed | MCh affinity is very low ( | Increase MCh concentration up to 50 mM or check MCh purity (hydrolysis during storage). |
| Non-Linear Reaction Rates | Substrate depletion or product inhibition. | Reduce Enzyme concentration; measure only the first 2 minutes. |
| High Background Color | Spontaneous hydrolysis of ATCh or degraded DTNB. | Prepare fresh ATCh/DTNB daily. Store DTNB in dark at 4°C. |
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Masson, P., & Lockridge, O. (2010). Butyrylcholinesterase for protection from organophosphorus poisons: Catalytic complexities and hysteretic behavior. Archives of Biochemistry and Biophysics, 494(2), 107–120.
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229.
-
Wlodek, S. T., Antosiewicz, J., McCammon, J. A., et al. (1997). Molecular dynamics of acetylcholinesterase dimer complexed with tacrine. Biopolymers, 42(4), 407–417. (Context on active site competition).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methacrylylcholine (Methacholine Chloride)
Methacrylylcholine, known formally as Methacholine Chloride, is a potent cholinergic agonist widely utilized in research settings, particularly in bronchial challenge tests and studies involving the parasympathetic nervous system. While invaluable for scientific discovery, its pharmacological activity necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for the proper disposal of methacrylylcholine waste, grounded in regulatory standards and best practices for laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. Methacrylylcholine's primary hazards stem from its potent biological activity as a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine.[1] Occupational exposure can lead to unintended physiological effects.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks, which must be understood before any handling or disposal begins.
Table 1: GHS Hazard Classification for Methacholine Chloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Causality of Hazards: Exposure can lead to symptoms consistent with cholinergic stimulation, including gastrointestinal distress, sweating, muscle weakness, and difficulty breathing.[1] Therefore, preventing ingestion, inhalation, and skin/eye contact is the paramount safety objective.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate methacrylylcholine waste, ensure the following engineering controls and PPE are in place.
-
Engineering Controls: All handling of methacrylylcholine, including weighing, reconstitution, and aliquoting for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This minimizes the risk of inhaling aerosolized particles or vapors.
-
Personal Protective Equipment (PPE): A multi-barrier approach is essential to prevent accidental exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes and eye irritation.[1][3] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of any pharmaceutical agent is strictly regulated. The U.S. Environmental Protection Agency (EPA) has established clear standards under the Resource Conservation and Recovery Act (RCRA), including a federal ban on the "sewering" (disposal down a drain) of any hazardous pharmaceutical waste.[5][6][7] This is the most critical rule to follow.
Step 1: Waste Characterization
All discarded methacrylylcholine, including unused stock, expired solutions, and contaminated labware (e.g., pipette tips, vials, tubes), must be treated as a hazardous pharmaceutical waste. While not explicitly on the EPA's P- or U-lists of acute or toxic hazardous wastes, its defined oral toxicity and pharmacological activity require it to be managed through a hazardous waste stream as a matter of institutional compliance and best practice.[8]
Step 2: Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions and ensure correct disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated items such as gloves, absorbent pads, weighing papers, and empty vials in the designated solid hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions of methacrylylcholine in a designated liquid hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be placed in a dedicated, puncture-proof sharps container rated for hazardous chemical waste.
-
NEVER mix methacrylylcholine waste with other chemical waste streams, especially strong oxidizing agents, which are an identified incompatibility.[1]
-
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
Your hazardous waste container label must include:
-
The words "Hazardous Waste"
-
Chemical Name: "Methacholine Chloride Waste" (include concentrations if applicable)
-
CAS Number: 62-51-1
-
Hazard Pictograms: The GHS exclamation mark pictogram (for irritant, skin sensitizer, acute toxicity) is appropriate.
Step 4: On-Site Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and general laboratory traffic.
-
Within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Final Disposal
The only acceptable method for the final disposal of methacrylylcholine waste is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[6] These professionals are trained to handle and transport chemical waste for final treatment, which for pharmaceutical waste is typically high-temperature incineration.
Never attempt to treat or neutralize methacrylylcholine waste in the laboratory.
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is critical.
-
Spill Management:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE as listed in Table 2.
-
Contain and Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite, sand, or earth.[9]
-
Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container. Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste.[10]
-
-
Personnel Exposure:
-
If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1][11]
-
If on Skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[1][3] Remove and launder contaminated clothing before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][11]
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][11]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the compliant disposal of methacrylylcholine waste.
Caption: A workflow for the compliant disposal of methacrylylcholine waste.
References
-
Safety Data Sheet Methacholine Chloride USP - Provocholine. (URL: [Link])
-
Safety Data Sheet - Chem Service. (URL: [Link])
-
Management of Hazardous Waste Pharmaceuticals - U.S. Environmental Protection Agency. (URL: [Link])
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - U.S. Environmental Protection Agency. (URL: [Link])
-
Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste - CDA. (URL: [Link])
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (URL: [Link])
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - U.S. Environmental Protection Agency. (URL: [Link])
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. provocholine.eu [provocholine.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. cda.org [cda.org]
- 7. ashp.org [ashp.org]
- 8. epa.gov [epa.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
